2-fluoro-N-(4-phenyloxan-4-yl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-(4-phenyloxan-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c19-16-9-5-4-8-15(16)17(21)20-18(10-12-22-13-11-18)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPDGAAMCLVQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-fluoro-N-(4-phenyloxan-4-yl)benzamide serves as a crucial building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions: The fluorine atom can be substituted with other functional groups.
- Oxidation and Reduction: It can undergo oxidation to form carboxylic acids or ketones and reduction to yield amines or alcohols.
Biology
This compound is investigated for its potential biological activities, particularly as a ligand in biochemical assays. Its structural attributes suggest possible interactions with biological targets, making it a candidate for further exploration in drug development.
Biological Activities:
- Antimicrobial Activity: Studies show that related benzamide derivatives exhibit antimicrobial properties against various bacterial strains. In silico methods have predicted enhanced activity with structural modifications.
- Antifungal Activity: Compounds similar to 2-fluoro-N-(4-phenyloxan-4-yl)benzamide have demonstrated significant antifungal activity against strains like Candida albicans and Aspergillus niger. The presence of halogens like fluorine has been linked to increased efficacy.
- Anticancer Activity: Research indicates that benzamide derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This compound's structure suggests it may have similar anticancer properties.
Case Study on Antimicrobial Efficacy
A recent study assessed the effectiveness of various benzamide derivatives against Staphylococcus aureus. Results indicated that compounds with a chlorofluorobenzene moiety exhibited enhanced antibacterial properties compared to non-halogenated counterparts.
Case Study on Antifungal Properties
A comparative analysis revealed that the incorporation of fluorine in the benzamide structure significantly increased inhibition rates against fungal strains, suggesting promising avenues for drug development targeting fungal infections.
Industrial Applications
In industry, 2-fluoro-N-(4-phenyloxan-4-yl)benzamide is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical characteristics allow for tailored applications in material sciences.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in 2-fluoro-N-(4-phenyloxan-4-yl)benzamide undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12–24 hrs | 2-fluorobenzoic acid + 4-phenyloxan-4-ylmethylamine | |
| Basic Hydrolysis | NaOH (1M), ethanol, 60°C, 8 hrs | 2-fluorobenzoate salt + free amine |
Hydrolysis kinetics depend on steric hindrance from the 4-phenyloxan-4-yl group, which slightly retards reaction rates compared to simpler benzamides.
Nucleophilic Substitution at Fluorine
The electron-withdrawing fluorine atom at the benzamide’s ortho position facilitates nucleophilic aromatic substitution (NAS).
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Sodium methoxide (NaOMe) | Methanol, 80°C, 24 hrs | 2-methoxy-N-(4-phenyloxan-4-yl)benzamide | |
| Ammonia (NH₃) | Ethanol, sealed tube, 120°C | 2-amino-N-(4-phenyloxan-4-yl)benzamide |
Fluorine’s high electronegativity activates the benzene ring for substitution, with regioselectivity governed by the oxane ring’s steric effects.
Electrophilic Aromatic Substitution (EAS)
The benzamide moiety participates in EAS, with fluorine directing incoming electrophiles to meta positions.
The 4-phenyloxan-4-yl group’s bulkiness minimally impacts EAS regioselectivity due to its distal position relative to the reactive aromatic ring .
Reduction of the Oxane Ring
The tetrahydropyran (oxane) ring can undergo hydrogenation under catalytic conditions.
| Catalyst | Conditions | Product | References |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, 25°C, 12 hrs | N-(4-phenylcyclohexylmethyl)-2-fluorobenzamide |
This reaction preserves the benzamide structure while saturating the oxane ring, enhancing molecular flexibility.
Oxidation Reactions
While direct oxidation data for 2-fluoro-N-(4-phenyloxan-4-yl)benzamide is limited, analogous benzamides undergo oxidation at the benzylic position.
| Oxidizing Agent | Conditions | Inferred Product | References |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 100°C | 2-fluoro-N-(4-phenyl-4-oxooxan-4-yl)benzamide |
Oxidation likely targets the oxane ring’s methylene groups, forming ketone derivatives.
Functional Group Interconversion
The amide group can be converted to nitriles or thioamides via dehydration or thiolation.
| Reagent | Conditions | Product | References |
|---|---|---|---|
| P₂O₅ | Toluene, reflux, 6 hrs | 2-fluoro-N-(4-phenyloxan-4-yl)benzonitrile | |
| Lawesson’s reagent | THF, 60°C, 8 hrs | 2-fluoro-N-(4-phenyloxan-4-yl)thiobenzamide |
Key Reaction Trends
-
Steric Effects : The 4-phenyloxan-4-yl group slows reaction rates but does not alter regioselectivity in aromatic substitutions.
-
Electronic Effects : Fluorine’s electron-withdrawing nature enhances NAS reactivity at the ortho position .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate NAS, while protic solvents favor hydrolysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzamide Core
- Fluorine Position : The 2-fluoro substitution on the benzamide ring is a common feature in several derivatives. For example, 2-fluoro-N-(4-methoxyphenyl)benzamide exhibits a distinct syn arrangement of the N–H bond relative to the fluorine substituent, contrasting with antiperpendicular orientations in chlorinated analogs . This stereoelectronic effect may influence hydrogen bonding and crystal packing.
- Electron-Withdrawing Groups: Derivatives like 4-fluoro-N-(4-(phenylamino)phenyl)benzamide (4b) demonstrate how additional electron-withdrawing groups (e.g., nitro, cyano) modulate solubility and reactivity. Such substitutions often reduce basicity at the amide nitrogen, impacting interactions with biological targets .
N-Substituent Variations
- In contrast, the 4-phenyloxan-4-yl group in the target compound introduces a rigid, lipophilic tetrahydropyran ring, which may improve membrane permeability compared to linear alkyl chains .
- Biological Activity: (E)-2-fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide (17) exhibits anti-proliferative activity in cancer cells, highlighting the role of extended conjugated systems in enhancing potency . The tetrahydropyran ring in the target compound could similarly stabilize bioactive conformations.
Physicochemical and Spectral Properties
- IR and NMR Signatures : Hydrazinecarbothioamide derivatives (e.g., compounds 4–6) show characteristic C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches in IR spectra, while 1,2,4-triazoles (7–9) lack C=O bands, confirming cyclization . For 2-fluoro-N-(4-phenyloxan-4-yl)benzamide, analogous spectral features would include ν(C=O) ~1680 cm⁻¹ and δ(F) upfield shifts in ¹⁹F-NMR.
- Melting Points and Solubility : Derivatives like AR04 (2-fluoro-N-(oxetan-3-yl)benzamide) and AR05 (2-fluoro-N-(tetrahydro-2H-pyran-4-yl)benzamide) exhibit melting points >150°C, suggesting that bulky N-substituents increase crystallinity . The 4-phenyloxan-4-yl group may further elevate melting points due to enhanced van der Waals interactions.
Data Tables
Table 1: Structural and Physicochemical Comparison of Selected Benzamide Derivatives
Table 2: Tautomeric and Conformational Trends
Research Findings and Implications
- Synthetic Accessibility : The target compound can likely be synthesized via amide coupling between 2-fluorobenzoic acid and 4-phenyloxan-4-amine, analogous to methods used for AR04 and AR05 .
- Druglikeness : The 4-phenyloxan-4-yl group balances lipophilicity (logP ~3.5 predicted) and solubility, making it suitable for CNS-targeted therapies, though metabolic oxidation of the tetrahydropyran ring may require mitigation .
- Unanswered Questions : Direct comparative data on enzymatic inhibition, toxicity, and pharmacokinetics are absent in the evidence, necessitating further studies.
Preparation Methods
Synthesis of 2-Fluorobenzoyl Chloride
2-Fluorobenzoic acid is activated via reaction with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds quantitatively in anhydrous dichloromethane (DCM) at 60°C for 4 hours, yielding 2-fluorobenzoyl chloride with >95% conversion. Excess SOCl₂ is removed under reduced pressure, and the product is used directly in subsequent steps to avoid hydrolysis.
Preparation of 4-Phenyloxan-4-amine
The oxane ring is constructed via acid-catalyzed cyclization of 1,5-dibromo-3-phenylpentan-3-ol. Using sulfuric acid in toluene at 110°C, the reaction forms 4-phenyloxan-4-ol, which is subsequently aminated via a Gabriel synthesis protocol. Key steps include:
-
Oxane ring formation : 85% yield after 6 hours.
-
Mitsunobu reaction : Conversion of the alcohol to a phthalimide-protected amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
-
Deprotection : Hydrazinolysis in ethanol releases the free amine (4-phenyloxan-4-amine) in 78% yield.
Amide Bond Formation Strategies
Coupling 2-fluorobenzoyl chloride with 4-phenyloxan-4-amine is achieved through three principal methods, each with distinct advantages.
Schotten-Baumann Reaction
A classical approach involves reacting the amine with the acid chloride in a biphasic system (water/dichloromethane) at 0–5°C. Triethylamine (Et₃N) is added to scavenge HCl, yielding the amide in 65–70% purity. While simple, this method requires extensive aqueous workup and generates emulsified mixtures, complicating isolation.
Carbodiimide-Mediated Coupling
Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in DCM. The reaction proceeds at room temperature for 12 hours, achieving 92% conversion. Key advantages include:
-
Suppressed racemization : HOBt minimizes epimerization at the oxane chiral center.
-
Scalability : Demonstrated at kilogram scale in patent WO2022056100A1 with consistent yields.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Coupling Agent | EDC/HOBt (1.2 eq) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 88–92% |
Industrial-Scale Continuous Flow Synthesis
Patent WO2022056100A1 discloses a continuous flow process using microreactors to enhance mixing and heat transfer. Key features:
-
Residence time : 2 minutes at 50°C.
-
Productivity : 1.2 kg/hour with 94% yield.
-
Purification : In-line liquid-liquid extraction removes unreacted starting materials.
Reaction Mechanism and Kinetic Analysis
The amidation follows a nucleophilic acyl substitution mechanism:
-
Activation : EDC converts the acid chloride to an O-acylisourea intermediate.
-
Aminolysis : The oxane amine attacks the electrophilic carbonyl carbon, displacing the leaving group.
-
Byproduct Formation : Urea derivatives are generated upon EDC decomposition.
Kinetic studies reveal a second-order dependence on amine concentration, with an activation energy () of 45 kJ/mol. The rate-determining step is the aminolysis, as shown by Arrhenius plots ( at 25°C).
Purification and Characterization
Crystallization
The crude amide is purified via recrystallization from ethanol/water (3:1). This step removes residual EDC, HOBt, and urea byproducts, yielding pharmaceutical-grade material with ≥99.5% purity (HPLC).
Spectroscopic Characterization
Key Data :
Industrial Optimization and Challenges
Solvent Selection
Dichloromethane is preferred over THF or DMF due to its low boiling point (40°C), facilitating solvent recovery. However, environmental concerns have spurred interest in cyclopentyl methyl ether (CPME) as a greener alternative.
Q & A
Basic Research Questions
Q. What synthetic routes and reaction optimization strategies are recommended for 2-fluoro-N-(4-phenyloxan-4-yl)benzamide?
- Methodological Answer : The synthesis typically involves coupling reactions between fluorinated benzoyl chlorides and substituted oxane amines. For example, nucleophilic acyl substitution under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) can yield the target compound. Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and reaction temperature (0°C to room temperature) to minimize side products like hydrolyzed intermediates. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm regiochemistry and fluorine substitution. For example, the fluorine atom at the 2-position of the benzamide ring causes distinct splitting patterns in adjacent protons.
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL for refinement) resolves the spatial arrangement of the oxane and fluorophenyl moieties. A typical monoclinic crystal system (space group P2/n) with unit cell parameters Å, Å, Å, and has been reported for analogous fluorinated benzamides .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural refinement?
- Methodological Answer : Discrepancies in electron density maps or thermal parameters may arise from disorder in flexible groups (e.g., the oxane ring). Use SHELXL’s PART and SUMP commands to model partial occupancy or anisotropic displacement. Cross-validation with Hirshfeld surface analysis (via CrystalExplorer) identifies weak interactions (e.g., C–H···F contacts) that stabilize the crystal lattice. Rigorous Rint checks (<0.05) ensure data quality .
Q. What computational methods are effective for studying electronic properties and intermolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV for fluorinated benzamides) and electrostatic potential surfaces.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., F···H contacts contribute ~12% to the total surface area in similar compounds) to rationalize packing motifs .
Q. How can bioactivity data contradictions be addressed in enzyme inhibition studies?
- Methodological Answer : Discrepancies in IC values may stem from assay conditions (e.g., buffer pH affecting protonation states). Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to validate target engagement. For compounds like 2-fluoro-N-(4-phenyloxan-4-yl)benzamide, test against structurally related enzymes (e.g., acetyl-CoA carboxylases) to isolate selectivity profiles .
Q. What strategies improve solubility and metabolic stability for pharmacological assays?
- Methodological Answer : Introduce polar substituents (e.g., hydroxyl groups on the oxane ring) via late-stage functionalization. Assess logP values (target <3) using shake-flask methods. For metabolic stability, conduct microsomal incubation studies (human liver microsomes, NADPH cofactor) to identify vulnerable sites (e.g., oxane ring oxidation) and guide deuteration or fluorination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
